N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

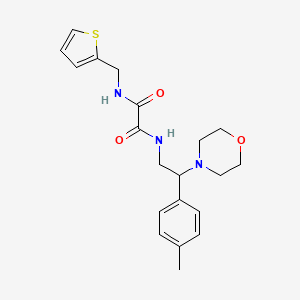

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) core. Its structure features:

- N1-substituent: A 2-morpholino-2-(p-tolyl)ethyl group, combining a morpholine ring (a polar, six-membered heterocycle with one oxygen and one nitrogen atom) and a p-tolyl (4-methylphenyl) moiety.

- N2-substituent: A thiophen-2-ylmethyl group, incorporating a sulfur-containing aromatic heterocycle.

The morpholino group likely enhances aqueous solubility compared to non-polar substituents, while the thiophene moiety may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)18(23-8-10-26-11-9-23)14-22-20(25)19(24)21-13-17-3-2-12-27-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWWHYKTXJTEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the morpholino intermediate: This involves the reaction of morpholine with an appropriate alkylating agent to introduce the p-tolyl group.

Introduction of the thiophene moiety: The thiophene ring is incorporated through a nucleophilic substitution reaction using a thiophene-containing reagent.

Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the morpholine nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide and Structurally Related Compounds

Structural and Functional Analogues

Key oxalamide derivatives and their properties are summarized below:

Impact of Substituents on Properties

Morpholino Group vs. Benzyl/Phenyl Groups

- In contrast, methoxybenzyl groups (e.g., S336) enhance lipophilicity, favoring flavorant applications by interacting with taste receptors .

Thiophenmethyl vs. Pyridyl or Halogenated Groups

- The thiophene moiety (aromatic, sulfur-containing) may confer distinct electronic and metabolic profiles compared to pyridyl (S336) or halogenated aryl groups (GMC-2, GMC-3).

p-Tolyl vs. Other Aromatic Substituents

- The p-tolyl group (4-methylphenyl) balances hydrophobicity and steric bulk, similar to p-fluorophenyl in GMC-4 but with reduced electronegativity .

Biological Activity

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.40 g/mol. The compound features a morpholino group, a p-tolyl moiety, and a thiophene ring linked through an oxalamide functional group. This unique configuration enhances its interaction potential with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiophen-2-ylmethylamine with p-tolyl isocyanate in dichloromethane under mild conditions. The process can be summarized as follows:

- Reactants : Thiophen-2-ylmethylamine and p-tolyl isocyanate.

- Solvent : Dichloromethane.

- Conditions : Mild temperature (room temperature).

- Purification : Column chromatography to isolate the final product.

Currently, there is no well-defined mechanism of action for this compound. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially modulating their activity. The presence of the thiophene ring and oxalamide linkage suggests it may exhibit interactions similar to other compounds with known biological activities.

Research Findings

Research into the biological activities of this compound is still emerging. Notably, studies have indicated potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide | Thiophene ring, o-tolyl group | Antimicrobial, anticancer |

| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Two thiophene rings | Enhanced biological activity due to increased π-electron density |

| N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Benzyl instead of thiophene | Potentially different reactivity and biological effects |

Case Studies

While direct case studies on this compound are scarce, related compounds have been studied extensively:

- Tyrosinase Inhibition : Compounds featuring similar scaffolds have shown significant inhibition of tyrosinase activity, which is crucial in melanin production. For instance, compounds derived from phenolic structures have demonstrated IC50 values in the nanomolar range against tyrosinase, suggesting a potential pathway for exploring the activity of oxalamides in skin-related applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.